![molecular formula C18H18N2O2 B4461223 N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B4461223.png)
N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide
Vue d'ensemble
Description
N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
CX-4945 targets protein kinase CK2, which is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation. CK2 is overexpressed in various cancers and has been shown to promote cancer cell growth and survival. CX-4945 inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. CX-4945 has also been shown to have neuroprotective effects in various animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In viral infections, CX-4945 has been shown to inhibit the replication of hepatitis C virus by targeting CK2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-4945 is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of CX-4945 is its potential off-target effects, which can complicate the interpretation of experimental results. CX-4945 also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CK2 inhibitors. Finally, the therapeutic potential of CX-4945 in other diseases, such as viral infections and neurodegenerative disorders, should be further explored.
Applications De Recherche Scientifique
CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which plays a critical role in cell proliferation and survival. CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as well as viral infections, such as hepatitis C virus.
Propriétés
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-11-15(19-17(21)14-7-8-14)9-10-16(12)20-18(22)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOFYEFCAVCVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.